5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazole ring, a methoxybenzohydrazide moiety, and a chlorine atom
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its use in the development of novel materials with specific properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-chloro-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring and a methoxybenzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17ClN4O2 |
---|---|
Molecular Weight |
320.77g/mol |
IUPAC Name |
5-chloro-N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-4-20-9-11(10(2)19-20)8-17-18-15(21)13-7-12(16)5-6-14(13)22-3/h5-9H,4H2,1-3H3,(H,18,21)/b17-8- |
InChI Key |
QGWFVLDPISIYMO-IUXPMGMMSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.